silane CAS No. 59340-48-6](/img/structure/B14621063.png)
[(Ethylsulfanyl)(phenyl)methoxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alpha-(ethylthio)benzyloxy)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzyloxy moiety, which is further substituted with an ethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-(ethylthio)benzyloxy)trimethylsilane typically involves the reaction of benzyloxytrimethylsilane with an ethylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where benzyloxytrimethylsilane reacts with ethylthiolate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (alpha-(ethylthio)benzyloxy)trimethylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(alpha-(ethylthio)benzyloxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated benzyloxytrimethylsilane.
Substitution: Various substituted benzyloxytrimethylsilanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(alpha-(ethylthio)benzyloxy)trimethylsilane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (alpha-(ethylthio)benzyloxy)trimethylsilane involves its ability to participate in nucleophilic substitution and oxidation-reduction reactions. The trimethylsilyl group provides stability to the molecule, while the benzyloxy and ethylthio groups offer sites for chemical modification. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Chloromethyl)trimethylsilane
- (Heptafluoropropyl)trimethylsilane
- (Iodomethyl)trimethylsilane
- (1-Ethoxycyclopropoxy)trimethylsilane
- (Dichloromethyl)trimethylsilane
- (Methoxymethyl)trimethylsilane
Uniqueness
(alpha-(ethylthio)benzyloxy)trimethylsilane is unique due to the presence of both benzyloxy and ethylthio groups, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in other trimethylsilane derivatives, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
59340-48-6 |
|---|---|
Molekularformel |
C12H20OSSi |
Molekulargewicht |
240.44 g/mol |
IUPAC-Name |
[ethylsulfanyl(phenyl)methoxy]-trimethylsilane |
InChI |
InChI=1S/C12H20OSSi/c1-5-14-12(13-15(2,3)4)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
InChI-Schlüssel |
JLTUAXWDFJFNBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
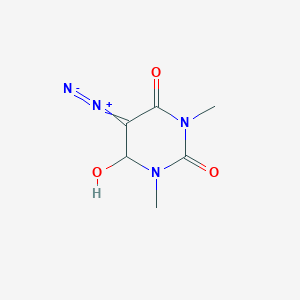
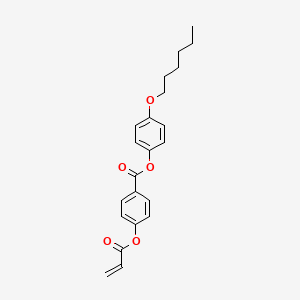
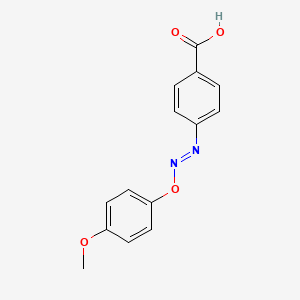
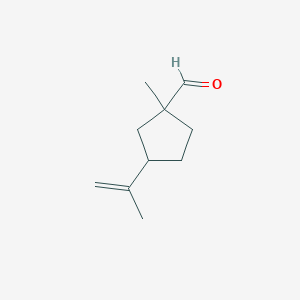
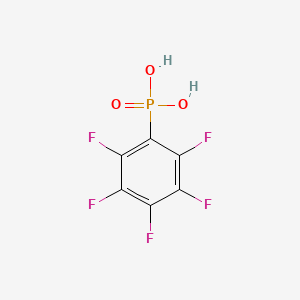

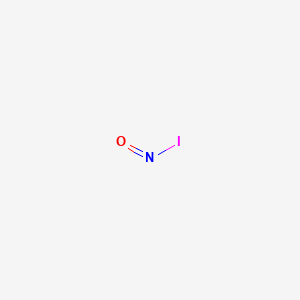
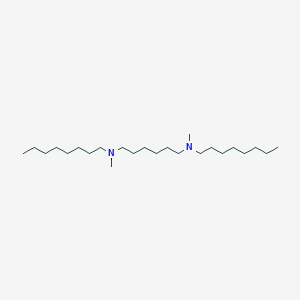
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
